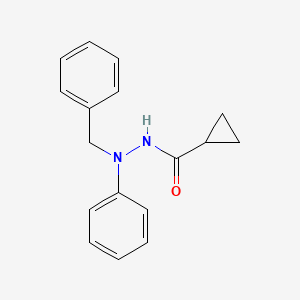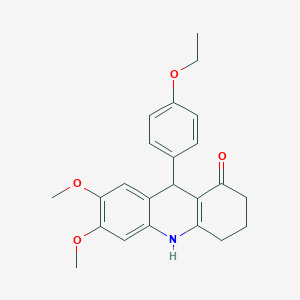![molecular formula C23H26N4O6 B15153615 Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15153615.png)
Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound that features a morpholine ring, a nitro group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. This reaction involves the coupling of aryl halides with amines in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and morpholine ring play crucial roles in these interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
MORPHOLIN-4-YL-(3-NITRO-PHENYL)-METHANONE: Shares the morpholine and nitro groups but differs in the overall structure and functional groups.
N-Methyl-2-morpholin-4-yl-N-(4-nitro-phenyl)-acetamide: Similar in having a morpholine and nitro group but varies in the rest of the molecular structure.
Uniqueness
METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE is unique due to its combination of functional groups and rings, which provide distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C23H26N4O6 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
methyl 2-morpholin-4-yl-5-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H26N4O6/c1-32-23(29)18-15-17(5-7-19(18)26-10-12-33-13-11-26)24-22(28)16-4-6-20(21(14-16)27(30)31)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3,(H,24,28) |
InChIキー |
DWZHQYXJCGYERA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15153533.png)
![Ethyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153546.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B15153549.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide](/img/structure/B15153552.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![N-(1,3-benzodioxol-5-yl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B15153561.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)

![3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153581.png)


![4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15153617.png)
![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)
